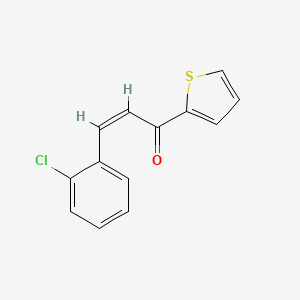
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a chlorophenyl group and a thiophene ring connected by a propenone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated propyl chain.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
2-chlorophenylacetic acid: A related compound with a similar chlorophenyl group but different functional groups.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the chlorophenyl group.
Uniqueness
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one is unique due to its combination of a chlorophenyl group and a thiophene ring connected by a propenone linkage. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
74441-59-1 |
|---|---|
Formule moléculaire |
C13H9ClOS |
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-2-1-4-10(11)7-8-12(15)13-6-3-9-16-13/h1-9H/b8-7- |
Clé InChI |
SYHPAXOZIDMOND-FPLPWBNLSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\C(=O)C2=CC=CS2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


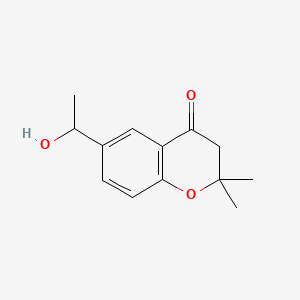
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
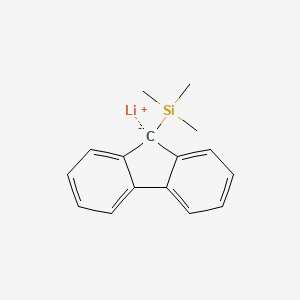
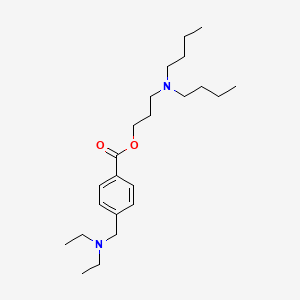
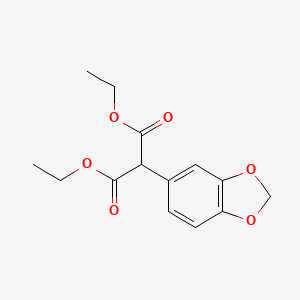
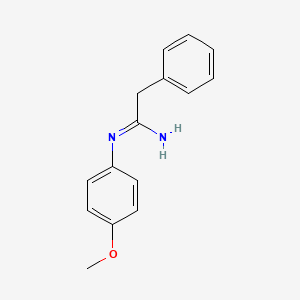
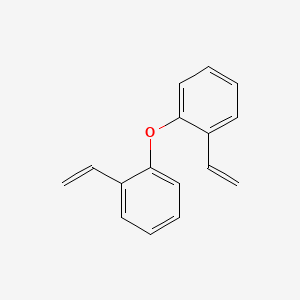
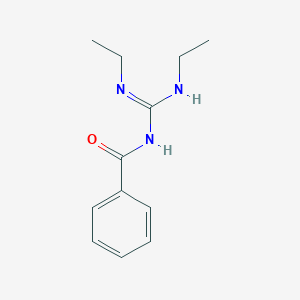
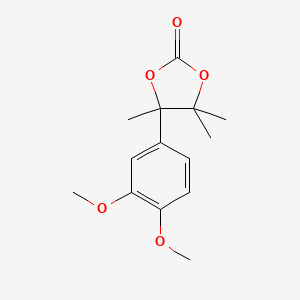

![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)


![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
